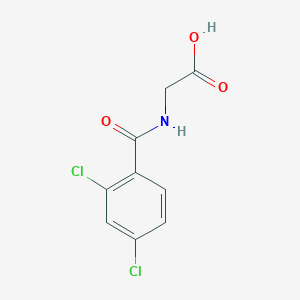

N-(2,4-Dichlorobenzoyl)glycine

Overview

Description

N-(2,4-Dichlorobenzoyl)glycine is an organic compound characterized by the presence of a dichlorobenzoyl group attached to a glycine molecule. This compound is known for its applications in organic synthesis and its role as an intermediate in the production of various biologically active molecules. It appears as a white crystalline powder and is often used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Dichlorobenzoyl)glycine typically involves the reaction of 2,4-dichlorobenzoyl chloride with glycine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2,4-Dichlorobenzoyl chloride+Glycine→this compound+HCl

The reaction is usually conducted in an organic solvent, such as dichloromethane or tetrahydrofuran, at a temperature range of 0-25°C. After the reaction is complete, the product is isolated by filtration, washed with water, and recrystallized from an appropriate solvent to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dichlorobenzoyl)glycine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the benzoyl group can be substituted with other nucleophiles, such as amines or thiols.

Hydrolysis: The amide bond in this compound can be hydrolyzed under acidic or basic conditions to yield 2,4-dichlorobenzoic acid and glycine.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Reagents such as amines, thiols, or alcohols in the presence of a base (e.g., sodium hydroxide) are commonly used.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed

Substitution Reactions: Products include substituted benzoyl derivatives.

Hydrolysis: Products are 2,4-dichlorobenzoic acid and glycine.

Oxidation and Reduction: Products vary depending on the specific reaction conditions.

Scientific Research Applications

Pharmacological Applications

1.1 NMDA Receptor Modulation

N-(2,4-Dichlorobenzoyl)glycine is noted for its ability to modulate NMDA receptor activity. NMDA receptors are critical for synaptic plasticity and memory function. Inhibitors like this compound can increase glycine levels in the central nervous system (CNS), thereby enhancing NMDA receptor activation. This mechanism has been explored in various studies aimed at treating conditions such as schizophrenia and other cognitive disorders.

Case Study: GlyT-1 Inhibition

- A study demonstrated that GlyT-1 inhibitors, which include compounds like this compound, were effective in elevating glycine levels in the cerebrospinal fluid (CSF) of rats. This elevation correlated with improved cognitive functions in animal models .

| Compound | GlyT-1 IC50 (nM) | Cerebral Fluid Glycine Increase |

|---|---|---|

| This compound | 67.5 | Dose-dependent increase observed |

1.2 Treatment of Neurological Disorders

The modulation of NMDA receptors through compounds like this compound has been linked to therapeutic strategies for several neurological disorders:

- Schizophrenia: Clinical trials have indicated that enhancing NMDA receptor activity can mitigate symptoms of schizophrenia .

- Depression and Anxiety: Preclinical studies suggest that GlyT-1 inhibition may also provide therapeutic benefits for depression and anxiety disorders .

Toxicological Profile

While exploring the applications of this compound, it is essential to consider its toxicological profile. Research indicates that exposure to similar chlorinated compounds can lead to significant metabolic disruptions and potential neurotoxicity.

| Study | Findings |

|---|---|

| Toxicological Profile for Chlorfenvinphos | Reported serious effects including mortality and neurological symptoms upon exposure . |

Synthesis and Biological Evaluation

The synthesis of this compound involves acylation processes that yield compounds with desirable biological properties. The following table summarizes key findings from synthetic evaluations:

Mechanism of Action

The mechanism of action of N-(2,4-Dichlorobenzoyl)glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

- N-(2,5-Dichlorobenzoyl)glycine

- N-(3,4-Dichlorobenzoyl)glycine

- N-(2,4-Dichlorobenzoyl)alanine

Uniqueness

N-(2,4-Dichlorobenzoyl)glycine is unique due to the specific positioning of the chlorine atoms on the benzoyl ring, which influences its reactivity and interactions with other molecules. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs.

Biological Activity

N-(2,4-Dichlorobenzoyl)glycine, an organic compound characterized by a dichlorobenzoyl group attached to a glycine molecule, has garnered attention in various fields of biological research due to its potential therapeutic applications and interactions with biomolecules. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

This compound is classified as a glycine derivative. Its structure includes a benzoyl moiety with two chlorine substitutions at the 2 and 4 positions, which significantly influences its biological properties. The compound's molecular formula is , and it has a molecular weight of 233.07 g/mol.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. It has been observed to act as an inhibitor or modulator in several biochemical pathways:

- Glycine Receptors : this compound can influence glycine receptors (GlyRs), which are crucial for inhibitory neurotransmission in the central nervous system (CNS). These receptors are involved in sensory motor learning and modulation of pain responses .

- NMDA Receptors : The compound may also interact with N-methyl-D-aspartate (NMDA) receptors, which are vital for synaptic plasticity and memory function. It acts as a co-agonist at the GluN1 subunit when glycine is present .

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against certain bacterial strains. For instance, it has been effective against Escherichia coli and Staphylococcus aureus, demonstrating potential as an antibacterial agent.

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties in animal models. It was found to reduce edema and inflammatory markers in induced paw edema models in rats .

Case Studies

- Antinociceptive Study : In a study assessing the antinociceptive effects of this compound, researchers administered the compound to mice subjected to thermal pain tests. Results indicated a significant reduction in pain response compared to control groups, suggesting its potential use in pain management therapies .

- Neuroprotective Effects : Another study explored the neuroprotective properties of this compound against excitotoxicity in neuronal cultures. The findings revealed that this compound could mitigate cell death induced by glutamate exposure, highlighting its role in neuroprotection .

Research Findings

A summary of key research findings related to the biological activity of this compound is presented in the table below:

Properties

IUPAC Name |

2-[(2,4-dichlorobenzoyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2NO3/c10-5-1-2-6(7(11)3-5)9(15)12-4-8(13)14/h1-3H,4H2,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSEWCAZRGRZTHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40352656 | |

| Record name | N-(2,4-Dichlorobenzoyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7554-79-2 | |

| Record name | N-(2,4-Dichlorobenzoyl)glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7554-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2,4-Dichlorobenzoyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(2,4-dichlorophenyl)formamido]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.